![molecular formula C8H15NO2 B3177808 (S)-Ethyl piperidine-2-carboxylate CAS No. 22328-78-5](/img/structure/B3177808.png)
(S)-Ethyl piperidine-2-carboxylate
Overview
Description
“(S)-Ethyl piperidine-2-carboxylate” is a chemical compound. It is related to “tert-Butyl (S)-piperidine-2-carboxylate” which has a molecular formula of C10H19NO2 and a molecular weight of 185.26 g/mol . It is used for research and is not for human or veterinary use .
Synthesis Analysis
The synthesis of related compounds has been studied. For example, the biocatalytic asymmetric synthesis of (S,E)-2-hydroxy-4-arylbut-3-enoic Acid derivatives was achieved using Δ1-piperidine-2-carboxylate/Δ1-pyrroline-2-carboxylate reductase from Pseudomonas syringae .Molecular Structure Analysis
The molecular structure of related compounds like “tert-Butyl (S)-piperidine-2-carboxylate” and “D-1-Piperideine-2-carboxylic acid” have been analyzed . The core of the NADPH binding domain consists of a seven-stranded predominantly antiparallel -sheet fold .Chemical Reactions Analysis
The enzyme “Δ1-piperidine-2-carboxylate/Δ1-pyrroline-2-carboxylate reductase” from Pseudomonas syringae pv. tomato has been used in the synthesis of (S,E)-2-hydroxy-4-arylbut-3-enoic acids . The strategy was designed as an enzymatic cascade comprising an aldol condensation between pyruvate with aryl aldehydes, catalyzed by the trans-o-hydroxybenzylidene pyruvate hydratase-aldolase from Pseudomonas putida .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “tert-Butyl (S)-piperidine-2-carboxylate”, include a boiling point of 241.0±33.0 °C, a density of 0.976±0.06 g/cm3, and a pKa of 8.25±0.10 .Scientific Research Applications
Synthesis and Biological Properties
- Piperidine Substituted Benzothiazole Derivatives : Ethyl 2-aminobenzo[d]thiazole-6-carboxylate reacted with piperidine, leading to compounds with significant antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).
Chemical Synthesis and Analysis
- Synthesis of Hydrochloride Compounds : Piperidine-4-carboxylic acid and ethyl carbonochloridate were used to synthesize hydrochloride compounds, demonstrating a process with a reasonable overall yield (Zheng Rui, 2010).
Enantioselective Synthesis and Biological Activity
- Preparation of Sedridines, Ethylnorlobelols, and Coniine : The enantiomers of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester were used to prepare biologically active alkaloids in a stereoselective way (Passarella et al., 2005).
Anticancer Agent Synthesis
- Propanamide Derivatives as Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester was used to synthesize propanamide derivatives with potential anticancer properties (Rehman et al., 2018).
Immune Potentiating Agent
- Synthesis of Immune Potentiating Agents : Ethyl nipecotate, a compound related to ethyl piperidine-2-carboxylate, was used in synthesizing immune potentiating agents for livestock (Sun et al., 2013).
Antibacterial Studies
- N-Substituted Derivatives for Antibacterial Activity : Ethyl piperidine-4-carboxylate derivatives were synthesized, showing moderate to excellent antibacterial activity (Khalid et al., 2016).
Mechanism of Action
The enzyme “Δ1-piperidine-2-carboxylate/Δ1-pyrroline-2-carboxylate reductase” from Pseudomonas syringae pv. tomato belongs to a novel subclass in a large family of NAD(P)H-dependent oxidoreductases distinct from the conventional MDH/LDH superfamily characterized by the Rossmann fold . The enzyme exists as a dimer, and the subunit consists of three domains; domain I, domain II (NADPH binding domain), and domain III .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl (2S)-piperidine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h7,9H,2-6H2,1H3/t7-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIKRGHFZTYTIT-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCCN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201296165 | |
Record name | Ethyl (2S)-2-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201296165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Ethyl piperidine-2-carboxylate | |
CAS RN |
22328-78-5 | |
Record name | Ethyl (2S)-2-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22328-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (2S)-2-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201296165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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